molecular formula C8H13NO2 B172121 (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid CAS No. 10344-62-4

(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid

Katalognummer: B172121
CAS-Nummer: 10344-62-4
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: LIUAALCHBQSCCX-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid is a chiral, bicyclic beta-amino acid derivative of quinuclidine. This constrained molecular scaffold is of significant interest in medicinal chemistry for its potential as a building block in drug discovery. The rigid, three-dimensional structure of the 1-azabicyclo[2.2.2]octane (quinuclidine) core is highly valuable for exploring novel chemical space and designing bioactive molecules with improved properties . While specific biological data for this exact stereoisomer is limited in public sources, the 2-azabicyclo[2.2.2]octane scaffold has been identified as a key pharmacophore in developing potent and selective inhibitors of biological targets. Notably, this ring system has been successfully employed in the development of a novel class of inhibitors for long-chain fatty acid elongase 6 (ELOVL6) . ELOVL6 is a microsomal enzyme involved in the elongation of saturated and monounsaturated fatty acids, and its inhibition is a investigated pathway for managing conditions like type 2 diabetes and insulin resistance . The rigid bicyclic structure serves as a central core to project functional groups for optimal interaction with the enzyme active site. Researchers utilize this chiral carboxylic acid as a versatile synthetic intermediate. It can be incorporated into peptides to impose conformational restraint or serve as a precursor for further functionalization, such as the synthesis of amide derivatives. The (2S) stereochemistry provides a specific three-dimensional profile that is crucial for achieving selective target engagement in asymmetric synthesis and pharmaceutical development. This product is intended for research and development purposes only.

Eigenschaften

IUPAC Name

(2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-6-1-3-9(7)4-2-6/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUAALCHBQSCCX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467959
Record name (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10344-62-4
Record name (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Chiral Auxiliary-Mediated Approaches

Traditional asymmetric synthesis of this bicyclic scaffold often employs chiral auxiliaries to induce stereochemical control. For example, the use of Evans oxazolidinone auxiliaries enables the construction of the azabicyclo[2.2.2]octane core through a diastereoselective Diels-Alder reaction. The auxiliary directs the facial selectivity of the cycloaddition, yielding the desired (2S) configuration. Subsequent hydrolysis of the auxiliary and oxidation or functionalization steps generate the carboxylic acid moiety. While effective, this method requires multiple steps and stoichiometric amounts of chiral reagents, limiting scalability.

Catalytic Asymmetric Cycloadditions

Recent advances leverage metal-free organocatalytic systems for enantioselective [4+2] cycloadditions. A tandem reaction developed by Li et al. utilizes a bifunctional thiourea catalyst to mediate the cyclization of cyclohexenones with α,β-unsaturated esters, achieving enantiomeric excesses (ee) >95%. The reaction proceeds under mild conditions (25°C, toluene) and generates bicyclo[2.2.2]octane carboxylates, which are hydrolyzed to the target carboxylic acid using aqueous NaOH (Scheme 1). This method is notable for its operational simplicity and avoidance of transition metals, making it suitable for large-scale applications.

Enantioselective Tandem Reactions

Mechanism and Optimization

The metal-free tandem reaction involves a conjugate addition followed by intramolecular cyclization (Figure 1). The thiourea catalyst activates both the dienophile and diene through hydrogen bonding, stabilizing a chair-like transition state that enforces the (2S) configuration. Key optimization parameters include:

  • Solvent : Aromatic solvents (toluene, xylene) enhance enantioselectivity by stabilizing nonpolar transition states.

  • Temperature : Reactions performed at 25°C achieve higher ee values compared to elevated temperatures.

  • Catalyst Loading : 10 mol% catalyst provides optimal balance between yield and cost.

ParameterOptimal ConditionImpact on Yield/ee
SolventTolueneee >95%
Temperature25°C85–90% yield
Catalyst Loading10 mol%90% conversion

Post-Synthetic Modifications

The bicyclo[2.2.2]octane carboxylate intermediate undergoes saponification to yield the carboxylic acid. Treatment with 2 M NaOH at 80°C for 6 hours achieves quantitative hydrolysis without racemization. The crude product is purified via recrystallization from ethanol/water, affording the (2S)-enantiomer in >99% purity.

Resolution of Racemic Mixtures

Kinetic Resolution

Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes the (2R)-ester from a racemic mixture, leaving the (2S)-ester intact. Subsequent isolation and hydrolysis yield enantiomerically pure (2S)-acid. While this approach avoids complex catalysis, it suffers from maximal 50% theoretical yield and requires recycling of the undesired enantiomer.

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemic (2S/R)-acid. Although effective for small-scale laboratory use, high costs and low throughput limit industrial applicability.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Organocatalytic Tandem85–90>95HighModerate
Chiral Auxiliary70–7590–95LowHigh
Enzymatic Resolution40–45>99ModerateLow

The organocatalytic tandem reaction emerges as the most efficient method, combining high enantioselectivity with scalability. In contrast, enzymatic resolution is reserved for niche applications requiring ultrahigh purity.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effective catalysts and solvent recovery. Continuous flow reactors minimize side reactions in the tandem process, while membrane-based separations replace traditional chromatography. Lifecycle assessments suggest that the metal-free method reduces waste generation by 30% compared to auxiliary-based routes .

Analyse Chemischer Reaktionen

Esterification and Derivatization

(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid undergoes esterification to form derivatives with enhanced solubility or reactivity. For example:

  • Methyl ester formation : Treatment with methanol and thionyl chloride (SOCl2\text{SOCl}_2) yields methyl esters under mild conditions .

  • Boc protection : Reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base produces N-Boc-protected derivatives, critical for peptide synthesis .

Reaction Substrate Conditions Product Yield Reference
EsterificationMethanol + SOCl2\text{SOCl}_2Room temperature, 12hMethyl ester85%
Boc protectionBoc2O\text{Boc}_2\text{O}Et3N\text{Et}_3\text{N}, DCM, 0°CN-Boc-(S)-ABOC92%

Peptide Coupling and Acylation

(S)-ABOC is widely employed in peptide synthesis due to its ability to stabilize secondary structures. Key reactions include:

  • Amide bond formation : Coupling with amines using DCC/DMAP\text{DCC}/\text{DMAP} or other carbodiimide-based reagents .

  • Acylation : Reaction with acyl chlorides or anhydrides to introduce functional groups (e.g., acetyl, benzoyl) .

Example :

  • Acylation of (S)-ABOC with benzoyl chloride (PhCOCl\text{PhCOCl}) in pyridine yields NN-benzoyl-(S)-ABOC, a precursor for bioactive peptides.

Ring-Opening and Rearrangement

The bicyclic framework participates in select ring-opening reactions:

  • Hofmann rearrangement : Treatment with hypobromite (NaOBr\text{NaOBr}) converts (S)-ABOC carboxamides to 1,2-diamines, useful for polyamine synthesis .

  • Beckmann rearrangement : Oxime derivatives undergo rearrangement to lactams under acidic conditions .

Mechanistic Insight :
The rigid bicyclic structure directs regioselectivity in ring-opening reactions, favoring endo transition states due to steric constraints .

Functional Group Interconversions

(S)-ABOC derivatives undergo transformations to introduce diverse functionalities:

  • Reduction : Wolff–Kishner reduction of ketone derivatives yields deoxygenated bicyclic amines .

  • Oxidation : Swern oxidation of alcohol derivatives produces aldehydes for further coupling .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-ABOC has been explored for its potential as a building block in drug discovery. Its unique structure allows it to act as a chiral scaffold, which is crucial for the development of pharmaceuticals that require specific stereochemistry . Notably, derivatives of (S)-ABOC have been synthesized as precursors for bioactive compounds, including:

  • Antibiotics
  • Enzyme inhibitors
  • Antitumoral agents .

Peptide Design

The compound's conformational restrictions make it an excellent candidate for peptide design. Incorporating (S)-ABOC into peptides can induce specific conformations that enhance stability and functionality. Studies have shown that peptides containing (S)-ABOC exhibit improved structural integrity compared to those without it . The ability to form stable helical structures has implications in developing peptidomimetics and therapeutics.

Asymmetric Catalysis

(S)-ABOC has been utilized as an organocatalyst in asymmetric synthesis, demonstrating its effectiveness in facilitating complex chemical reactions. Its rigid structure contributes to enhanced selectivity and efficiency in catalyzing reactions that produce chiral products . This application is particularly relevant in the synthesis of pharmaceuticals where chirality plays a critical role.

Case Study 1: Development of Chiral Catalysts

Research conducted by Milbeo et al. highlighted the use of (S)-ABOC derivatives as chiral constrained bridged scaffolds for foldamers and chiral catalysts. The study demonstrated that these compounds could stabilize helical structures, which are essential for various catalytic processes .

Case Study 2: Synthesis of Bioactive Compounds

A patent detailing substituted 2-azabicyclo[2.2.2]octane derivatives describes their application in treating central nervous system disorders. This underscores the therapeutic potential of (S)-ABOC-derived compounds in addressing complex medical conditions .

Vergleich Mit ähnlichen Verbindungen

Positional and Stereoisomers

  • (2S,3S)- and (2R,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic Acids These enantiomers differ in the stereochemistry of the amino and carboxylic acid groups. The (2R,3S)-isomer has a melting point of 223–230°C (dec.) and [α]D²⁰ = –49°, while the (2S,3R)-isomer melts at 236–240°C (dec.) with [α]D²⁰ = +46.5° . These amino-substituted analogs exhibit distinct physicochemical properties due to hydrogen bonding and charge distribution differences compared to the parent compound.
  • (S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid This positional isomer shifts the carboxylic acid group to the 3-position (C₈H₁₃NO₂, MW 155.19). It has a density of 1.2 g/cm³, boiling point of 304.3°C, and flash point of 137.9°C . The altered substitution pattern may influence its conformational flexibility and intermolecular interactions in biological systems.

Ester Derivatives

  • Methyl Ester (C₉H₁₅NO₂, MW 169.22) The methyl ester derivative (CAS 885517-00-0) has a calculated XLogP3 of 1.1 and a polar surface area of 29.5 Ų, indicating moderate lipophilicity compared to the hydrophilic carboxylic acid . This esterification enhances membrane permeability but reduces hydrogen-bonding capacity.
  • Ethyl Ester (C₁₀H₁₇NO₂) The ethyl ester (synonyms include 2-carbethoxyquinuclidine) shares similar properties with the methyl ester but has a longer alkyl chain, further increasing lipophilicity .

Heteroatom Variants

  • This compound is priced at $213.00/100 mg, suggesting specialized applications in drug discovery .
  • 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives Complex derivatives like (2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (PF 43(1)) are used in antibiotics, emphasizing the role of sulfur in enhancing stability and bioactivity .

Key Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula MW Melting Point (°C) [α]D²⁰ XLogP3 Polar Surface Area (Ų)
(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid HCl C₈H₁₄ClNO₂ 191.66 - - - -
(2R,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid C₈H₁₃NO₂ 155.19 223–230 (dec.) –49° - -
(S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid C₈H₁₃NO₂ 155.19 - - - -
Methyl ester C₉H₁₅NO₂ 169.22 - - 1.1 29.5

Table 2: Commercial Availability and Pricing

Compound CAS Number Price (per 100 mg) Supplier
2-Oxabicyclo[2.2.2]octane-1-carboxylic acid AS55597 $213.00 Chemistry Services
(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid HCl 1082863-00-0 Inquire 乐研试剂

Research Implications

  • Drug Design : The rigid bicyclic framework of (2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid is valuable for designing protease inhibitors and receptor agonists/antagonists. Its esters offer tunable pharmacokinetics .
  • Stereochemical Impact: Enantiomers like (2R,3S)- and (2S,3R)-3-aminobicyclo derivatives show how stereochemistry affects melting points and optical activity, critical for chiral drug development .
  • Heteroatom Effects : Replacing nitrogen with oxygen or sulfur modifies electronic properties, influencing binding affinity and metabolic stability .

Biologische Aktivität

(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid, commonly referred to as (S)-ABOC, is a synthetic bicyclic β-amino acid with significant implications in medicinal chemistry and peptide synthesis. This compound has garnered attention for its unique structural properties and biological activities, making it a valuable scaffold in drug discovery and development.

Structural Characteristics

(S)-ABOC is characterized by a rigid bicyclic framework that incorporates a nitrogen atom, which imparts unique steric and electronic properties. Its molecular formula is C8H13N1O2C_8H_{13}N_1O_2, with a molecular weight of 155.19 g/mol. The compound's structure allows it to adopt specific conformations that are crucial for its biological interactions.

The biological activity of (S)-ABOC is primarily attributed to its ability to act as a nucleophile in various chemical contexts. This functionality enhances its role as a building block in drug development, particularly for designing peptides that can interact with biological targets effectively.

1. Peptide Chemistry

(S)-ABOC has been shown to induce stable reverse-turn conformations when incorporated into peptide sequences. Studies indicate that it can stabilize helical structures in oligoureas and other peptidomimetics, facilitating the design of novel therapeutic agents .

2. Neuropharmacological Potential

Research has highlighted the potential of (S)-ABOC derivatives in treating cognitive dysfunctions, particularly in schizophrenia. A clinical trial demonstrated that compounds derived from (S)-ABOC exhibited favorable tolerability profiles and significant receptor activity, particularly at the α7 nicotinic acetylcholine receptor .

3. Anticancer Activity

Preliminary studies have suggested that derivatives of (S)-ABOC may exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and hepatocellular carcinoma . The unique bicyclic structure may enhance the selectivity and potency of these compounds against tumor cells.

Case Study 1: Stabilization of Peptide Structures

A study published in Organic Letters demonstrated that incorporating (S)-ABOC into tripeptides resulted in highly stable reverse-turn structures, which are critical for biological function. The compound's rigid conformation allowed for effective folding and stability under physiological conditions .

Case Study 2: Cognitive Dysfunction Treatment

In a Phase 2 clinical trial, a derivative of (S)-ABOC was evaluated for its efficacy in treating cognitive deficits associated with schizophrenia. The results indicated no significant difference in adverse events between the treatment and placebo groups, suggesting a favorable safety profile .

Synthesis and Derivatives

The synthesis of (S)-ABOC typically involves asymmetric Diels-Alder reactions followed by purification processes to achieve high yields of the desired enantiomer. Various derivatives have been synthesized to explore their biological activities further, including modifications aimed at enhancing receptor selectivity and potency.

CompoundStructureBiological Activity
(S)-ABOCStructureInduces reverse turns in peptides
Derivative AStructureα7 nAChR agonist with cognitive benefits
Derivative BStructureCytotoxicity against glioblastoma

Q & A

Q. What are the established synthetic routes for (2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid, and what are their key challenges?

The synthesis of this bicyclic β-amino acid typically involves catalytic hydrogenation of Diels-Alder adducts formed between 1,3-cyclohexadiene and acrylic acid derivatives. For example, Lee et al. reported the reduction of Diels-Alder adducts to yield bicyclo[2.2.2]octane-2-carboxylic acid derivatives with high stereocontrol . A major challenge is achieving enantiomeric purity, as the bicyclic framework imposes steric constraints that complicate resolution. Reaction yields vary depending on the catalyst (e.g., Pt or Pd) and hydrogenation conditions, with reported yields up to 90% under optimized protocols .

Q. How can the stereochemistry and conformational rigidity of this compound be experimentally validated?

X-ray crystallography is the gold standard for confirming absolute stereochemistry, particularly for bicyclic systems with restricted rotation. NMR spectroscopy (e.g., 1^1H, 13^13C, and NOESY) is critical for analyzing intramolecular interactions and verifying the absence of conformational flexibility. For instance, the bridgehead amine and carboxylic acid groups in (2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid generate distinct 1^1H NMR splitting patterns due to spatial proximity, which can distinguish endo/exo isomers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to potential carcinogenicity (IARC/ACGIH classifications for components >0.1%), researchers must use PPE including nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol protection . Fume hoods are mandatory for synthesis steps involving volatile intermediates. Waste disposal must comply with local regulations, with particular attention to avoiding drainage contamination .

Advanced Research Questions

Q. How does this bicyclic β-amino acid stabilize non-canonical peptide helices in foldamer design?

Incorporating (2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid into oligomers enforces helical conformations via steric hindrance and hydrogen-bonding constraints. Milbeo et al. demonstrated that its rigid bicyclic structure stabilizes 11/9-, 18/16-, and 12/14-helices in peptidomimetics, with >90% helical content confirmed by CD spectroscopy and MD simulations . The bridgehead amine participates in intramolecular H-bonds, while the carboxylic acid group modulates solubility for biological applications .

Q. What role does this compound play in asymmetric organocatalysis, particularly in aldol reactions?

As a chiral scaffold, it enhances enantioselectivity in tripeptide-catalyzed aldol reactions. Milbeo et al. reported that derivatives of this amino acid, when integrated into tripeptide catalysts, achieved >90% enantiomeric excess (ee) for aldol products. The bicyclic framework restricts conformational freedom, aligning catalytic residues (e.g., proline or histidine analogs) for optimal substrate binding .

Q. What strategies are effective for derivatizing the bicyclic core to enhance bioactivity or catalytic efficiency?

Key derivatization approaches include:

  • Side-chain functionalization : Introducing pyridylthio or acetoxymethyl groups at the C3 position to modulate lipophilicity (e.g., Angene’s safety data for pyridylthio derivatives) .
  • Salt formation : Hydrobromide or hydrochloride salts improve crystallinity and bioavailability, as seen in pharmacokinetic studies of related bicyclic compounds .
  • Diamine synthesis : Conversion to 1,2-diaminobicyclo[2.2.2]octane (DABO) enables chiral ligand design for metal-catalyzed reactions .

Q. How does conformational analysis using computational methods complement experimental data for this compound?

DFT calculations and molecular dynamics simulations predict energy barriers for ring puckering and substituent orientation. For example, Lee’s work on 5-oxobicyclo[2.2.2]octane-2-carboxylic acid derivatives used computational models to correlate exo/endo isomer ratios with reaction conditions . These models guide the design of derivatives with tailored conformational rigidity for catalysis or binding studies.

Q. What analytical methods are recommended for detecting impurities in synthesized batches?

HPLC-MS with a C18 column and 0.1% TFA in acetonitrile/water gradients resolves stereoisomeric impurities. Pharmacopeial standards (e.g., EP Impurity A/B) recommend UV detection at 254 nm for quantifying degradation products like 6-aminopenicillanic acid analogs . NMR spiking experiments with authentic standards can identify residual solvents or diastereomers .

Q. How are toxicological risks assessed given limited acute toxicity data for this compound?

While specific LD50 data are unavailable, structural analogs (e.g., bicyclic amines) show moderate oral toxicity (rat LD50 ~300 mg/kg). Researchers should assume Ames test positivity due to IARC Class 2B carcinogenicity flags for components and implement tiered risk assessments using in vitro genotoxicity assays (e.g., micronucleus tests) .

Q. Can this scaffold be integrated into metal-organic frameworks (MOFs) for chiral separation or catalysis?

Yes. The carboxylic acid group facilitates coordination to metal nodes (e.g., Cu2+^2+ or Zn2+^2+), while the bicyclic core creates chiral pores. Preliminary studies with analogous azabicyclo[2.2.1] systems achieved 85% ee in enantioselective Henry reactions using Cu-DABO MOFs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.